Cas no 75431-23-1 (1-chloro-4,4-dimethylpentane)
1-chloro-4,4-dimethylpentane Chemical and Physical Properties
Names and Identifiers
-
- Pentane, 1-chloro-4,4-dimethyl-
- 1-chloro-4,4-dimethylpentane
- ADA43123
- CS-0238646
- AKOS006383243
- 75431-23-1
- 991-582-3
- EN300-198683
- LEQALULJXWQRKX-UHFFFAOYSA-N
- Pentane, 1-chloro-4,4-dimethyl
- SCHEMBL10287140
-
- MDL: MFCD19232725
- Inchi: 1S/C7H15Cl/c1-7(2,3)5-4-6-8/h4-6H2,1-3H3
- InChI Key: LEQALULJXWQRKX-UHFFFAOYSA-N
- SMILES: C(Cl)CCC(C)(C)C
Computed Properties
- Exact Mass: 134.0862282Da
- Monoisotopic Mass: 134.0862282Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 51.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 0Ų
1-chloro-4,4-dimethylpentane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A850956-1g |
1-Chloro-4,4-dimethylpentane |
75431-23-1 | 95% | 1g |
$777.0 | 2025-04-17 | |
| Enamine | EN300-198683-0.05g |
1-chloro-4,4-dimethylpentane |
75431-23-1 | 95% | 0.05g |
$182.0 | 2023-09-16 | |
| Enamine | EN300-198683-0.1g |
1-chloro-4,4-dimethylpentane |
75431-23-1 | 95% | 0.1g |
$272.0 | 2023-09-16 | |
| Enamine | EN300-198683-0.25g |
1-chloro-4,4-dimethylpentane |
75431-23-1 | 95% | 0.25g |
$389.0 | 2023-09-16 | |
| Enamine | EN300-198683-0.5g |
1-chloro-4,4-dimethylpentane |
75431-23-1 | 95% | 0.5g |
$613.0 | 2023-09-16 | |
| Enamine | EN300-198683-1.0g |
1-chloro-4,4-dimethylpentane |
75431-23-1 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-198683-2.5g |
1-chloro-4,4-dimethylpentane |
75431-23-1 | 95% | 2.5g |
$1539.0 | 2023-09-16 | |
| Enamine | EN300-198683-5.0g |
1-chloro-4,4-dimethylpentane |
75431-23-1 | 95% | 5.0g |
$2277.0 | 2023-02-15 | |
| Enamine | EN300-198683-10.0g |
1-chloro-4,4-dimethylpentane |
75431-23-1 | 95% | 10.0g |
$3376.0 | 2023-02-15 | |
| TRC | T776190-10mg |
1-chloro-4,4-dimethylpentane |
75431-23-1 | 10mg |
$ 50.00 | 2022-06-02 |
1-chloro-4,4-dimethylpentane Suppliers
1-chloro-4,4-dimethylpentane Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 1-chloro-4,4-dimethylpentane
1-Chloro-4,4-dimethylpentane (CAS No. 75431-23-1): Properties, Applications, and Industry Insights
1-Chloro-4,4-dimethylpentane (CAS No. 75431-23-1) is a specialized organic compound belonging to the class of halogenated alkanes. This colorless liquid, with the molecular formula C7H15Cl, has gained attention in recent years due to its unique chemical structure featuring a chlorine substituent at the terminal carbon and two methyl groups at the 4-position. Its IUPAC name, 1-chloro-4,4-dimethylpentane, precisely describes this branched-chain configuration which contributes to its distinctive physical and chemical properties.
The compound's boiling point range of 145-150°C and moderate volatility make it suitable for various industrial applications. Recent studies highlight its potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules and specialty chemicals. The presence of both chlorine and tertiary carbon centers in 1-chloro-4,4-dimethylpentane allows for diverse chemical transformations, making it valuable for researchers exploring nucleophilic substitution reactions and radical chemistry.
In the context of green chemistry trends, scientists are investigating 1-chloro-4,4-dimethylpentane as a potential building block for more sustainable chemical processes. Its relatively stable nature compared to other chlorinated compounds positions it as an interesting candidate for environmentally friendly synthetic routes. The compound's molecular weight of 134.65 g/mol and density of approximately 0.88 g/cm³ at room temperature are frequently cited in technical datasheets and research publications.
The global market for chlorinated hydrocarbon derivatives like 1-chloro-4,4-dimethylpentane has shown steady growth, particularly in the specialty chemicals sector. Manufacturers emphasize its role in producing high-value intermediates for various industries. Recent patent filings reveal innovative applications in material science, where it serves as a precursor for functionalized polymers with specific thermal and mechanical properties.
From a safety perspective, 1-chloro-4,4-dimethylpentane requires standard handling procedures typical for organic chlorides. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended during laboratory use. The compound's storage stability under inert atmospheres and compatibility with common organic solvents make it convenient for industrial applications.
Analytical characterization of 1-chloro-4,4-dimethylpentane typically involves gas chromatography (GC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. The 13C NMR spectrum clearly shows signals corresponding to the quaternary carbon at the 4-position (δ ~35 ppm) and the chlorine-bearing carbon (δ ~45 ppm), providing a distinctive fingerprint for quality control purposes.
Emerging research directions include exploring 1-chloro-4,4-dimethylpentane in catalytic systems and as a model compound for studying steric effects in organic reactions. Its branching pattern offers unique insights into molecular conformation and reactivity trends, topics of growing interest in computational chemistry and molecular modeling studies.
The synthesis of 1-chloro-4,4-dimethylpentane typically involves free radical chlorination of the corresponding alkane or nucleophilic displacement of hydroxyl groups in the presence of chlorinating agents. Process optimization studies focus on improving yield and selectivity, particularly minimizing the formation of polychlorinated byproducts through careful control of reaction conditions.
In educational settings, 1-chloro-4,4-dimethylpentane serves as an excellent example for teaching IUPAC nomenclature of branched-chain compounds and demonstrating principles of substituent effects on physical properties. Its well-defined structure-property relationships make it valuable for illustrating fundamental concepts in organic chemistry curricula.
Looking ahead, the compound's potential applications in advanced material synthesis and pharmaceutical intermediates continue to drive research interest. As industries seek more specialized building blocks with defined steric and electronic properties, 1-chloro-4,4-dimethylpentane (CAS No. 75431-23-1) remains a compound of significant scientific and industrial relevance.
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